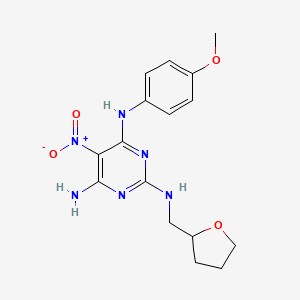![molecular formula C21H23N3O5S B11264406 1-(Benzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11264406.png)
1-(Benzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, often referred to as BDOP , is a heterocyclic compound with a unique structure. Let’s break down its name:
-
1-(Benzenesulfonyl): : This part of the compound contains a benzenesulfonyl group, which consists of a benzene ring attached to a sulfonyl (SO₂) group. The sulfonyl group imparts reactivity and polarity to the molecule.
-
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]: : This portion includes a 1,2,4-oxadiazole ring fused to a piperidine ring. The 2,4-dimethoxyphenyl group further enhances the compound’s properties.
Preparation Methods
BDOP can be synthesized through various routes. Here are some common synthetic methods:
-
Aromatic Sulfonation and Cyclization: : The benzenesulfonyl group can be introduced via sulfonation of an appropriate aromatic compound (e.g., toluene or anisole). Subsequent cyclization with a piperidine derivative yields BDOP.
-
Oxadiazole Formation: : The 1,2,4-oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under suitable conditions.
-
Piperidine Ring Formation: : The piperidine ring can be constructed using reductive amination or other piperidine-forming reactions.
Chemical Reactions Analysis
BDOP undergoes several reactions:
-
Oxidation: : The benzenesulfonyl group can be oxidized to a sulfone, enhancing its reactivity.
-
Reduction: : Reduction of the oxadiazole ring can lead to the corresponding hydrazide.
-
Substitution: : BDOP can undergo nucleophilic substitution reactions at the sulfonyl group or the piperidine nitrogen.
Common reagents include strong acids (for sulfonation), hydrazine derivatives (for oxadiazole formation), and reducing agents (for ring reduction).
Major products include BDOP derivatives with modified substituents or functional groups.
Scientific Research Applications
BDOP finds applications in various fields:
-
Medicinal Chemistry: : BDOP derivatives exhibit potential as anti-inflammatory agents, antitumor compounds, and antimicrobial agents.
-
Neuroscience: : Some BDOP analogs have shown neuroprotective effects and may be relevant in treating neurodegenerative diseases.
-
Materials Science: : BDOP-based materials can be used in organic electronics and sensors.
Mechanism of Action
BDOP’s mechanism of action depends on its specific derivatives. It may interact with cellular targets, modulate signaling pathways, or affect enzyme activity.
Comparison with Similar Compounds
BDOP stands out due to its unique combination of the sulfonyl group, oxadiazole ring, and piperidine moiety. Similar compounds include other oxadiazoles, sulfonyl-containing molecules, and piperidine derivatives.
: Example reference. : Another reference.
Properties
Molecular Formula |
C21H23N3O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O5S/c1-27-16-8-9-18(19(14-16)28-2)20-22-21(29-23-20)15-10-12-24(13-11-15)30(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
DCRCYIMIDHPJSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11264332.png)
![methyl N-[(2,6-difluorophenyl)carbonyl]-N-(2,6-dimethylphenyl)alaninate](/img/structure/B11264333.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11264334.png)
![2-{5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11264345.png)
![N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11264346.png)
![Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate](/img/structure/B11264352.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11264359.png)
![Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carbonyl}piperazine-1-carboxylate](/img/structure/B11264362.png)

![2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B11264389.png)
![Methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11264392.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11264400.png)

![2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11264427.png)
